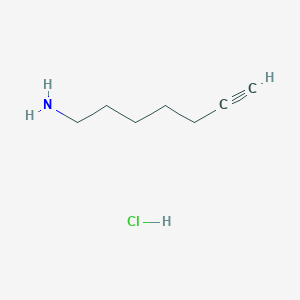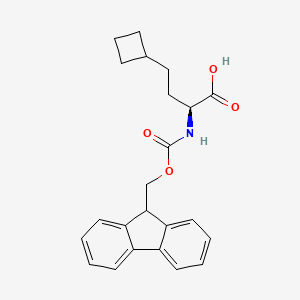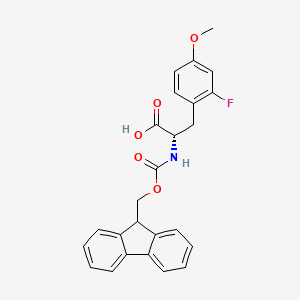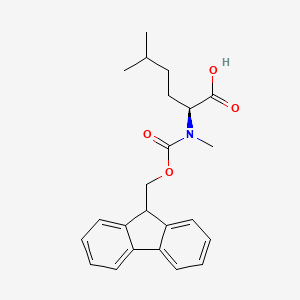
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of fluorinated proline derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyloxy moiety, which is further linked to the proline backbone. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly valuable in the field of medicinal chemistry and peptide research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using the Fmoc group. This is achieved by reacting proline with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethoxybenzyloxy Group: The protected proline is then reacted with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate to introduce the trifluoromethoxybenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
化学反应分析
Types of Reactions
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxybenzyloxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Piperidine in DMF is typically used to remove the Fmoc group.
Coupling: Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide synthesis.
Major Products Formed
Deprotected Proline Derivatives: Removal of the Fmoc group yields the free amine form of the proline derivative.
Peptide Conjugates: Coupling with other amino acids or peptides results in the formation of peptide conjugates.
科学研究应用
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and inhibitors.
Biological Research: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: It is used in the development of novel materials and catalysts.
作用机制
The mechanism of action of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. The trifluoromethoxybenzyloxy group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing the stability and activity of the resulting peptides.
相似化合物的比较
Similar Compounds
(4R)-1-Fmoc-4-(4-methoxybenzyloxy)-L-proline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline: Contains a chlorobenzyloxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
属性
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]methoxy]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO6/c29-28(30,31)38-18-11-9-17(10-12-18)15-36-19-13-25(26(33)34)32(14-19)27(35)37-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,33,34)/t19-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPMVXEKNOHHL-CLOONOSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8178185.png)
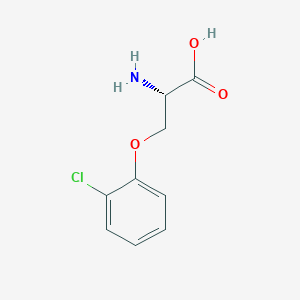
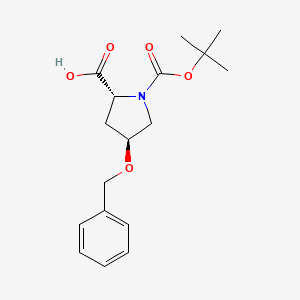

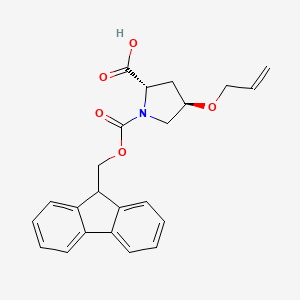
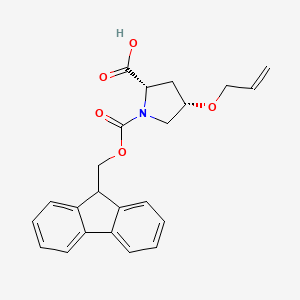
![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
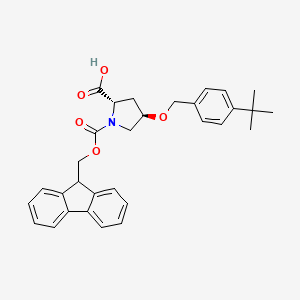
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178258.png)
